

Spectroscopic Characterization of 1-Bromocyclopropanecarboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Bromocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **1-bromocyclopropanecarboxylic acid** and its derivatives. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a baseline for researchers working with these molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **1-bromocyclopropanecarboxylic acid** and its methyl and ethyl esters. These values are compiled from typical ranges for similar compounds and available spectral data.

Table 1: ^1H NMR Spectroscopic Data (Typical Shifts in CDCl_3)

Compound	Chemical Shift (δ) of Cyclopropyl Protons (ppm)	Multiplicity	Chemical Shift (δ) of Other Protons (ppm)	Multiplicity
1- Bromocycloprop anecarboxylic Acid	1.3 - 1.8	m	9.0 - 12.0 (COOH)	br s
Methyl 1- Bromocycloprop anecarboxylate	1.3 - 1.7	m	3.7 - 3.8 (OCH ₃)	s
Ethyl 1- Bromocycloprop anecarboxylate	1.3 - 1.7	m	4.1 - 4.3 (OCH ₂ CH ₃), 1.2 - 1.4 (OCH ₂ CH ₃)	q, t

Table 2: ¹³C NMR Spectroscopic Data (Typical Shifts in CDCl₃)

Compound	Chemical Shift (δ) of C=O (ppm)	Chemical Shift (δ) of C-Br (ppm)	Chemical Shift (δ) of CH ₂ (ppm)	Chemical Shift (δ) of Other Carbons (ppm)
1- Bromocycloprop anecarboxylic Acid	170 - 175	25 - 35	15 - 25	-
Methyl 1- Bromocycloprop anecarboxylate	168 - 172	28 - 38	18 - 28	52 - 53 (OCH ₃)
Ethyl 1- Bromocycloprop anecarboxylate	168 - 172	28 - 38	18 - 28	61 - 62 (OCH ₂), 14 - 15 (CH ₃)

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{O-H})$ of COOH	$\nu(\text{C-O})$	$\nu(\text{C-Br})$
1-Bromocyclopropanecarboxylic Acid	1690 - 1720	2500 - 3300 (broad)	1210 - 1320	500 - 600
Methyl 1-Bromocyclopropanecarboxylate	1720 - 1740	-	1100 - 1300	500 - 600
Ethyl 1-Bromocyclopropanecarboxylate	1720 - 1740	-	1100 - 1300	500 - 600

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion $[\text{M}]^+$	$[\text{M-Br}]^+$	$[\text{M-COOR}]^+$	Other Key Fragments
1-Bromocyclopropanecarboxylic Acid	164/166	85	119/121	69, 41
Methyl 1-Bromocyclopropanecarboxylate	178/180	99	119/121	83, 59, 41
Ethyl 1-Bromocyclopropanecarboxylate	192/194	113	119/121	97, 73, 45, 29

Comparison with Alternative Cyclopropane Derivatives

For comparative purposes, the spectroscopic characteristics of other 1-substituted cyclopropanecarboxylic acids are presented. The nature of the substituent at the C1 position significantly influences the spectroscopic properties.

Table 5: Spectroscopic Comparison of 1-Substituted Cyclopropanecarboxylic Acids

Substituent (X)	^1H NMR (δ , ppm) Cyclopropyl H	^{13}C NMR (δ , ppm) C=O	IR (ν , cm^{-1}) C=O	Key Mass Spec Fragment
-Br	1.3 - 1.8	170 - 175	1690 - 1720	$[\text{M}-\text{Br}]^+$
-Cl	1.2 - 1.7	170 - 175	1700 - 1725	$[\text{M}-\text{Cl}]^+$
-I	1.4 - 1.9	170 - 175	1685 - 1715	$[\text{M}-\text{I}]^+$
-CN	1.5 - 2.0	165 - 170	1705 - 1730, 2240-2260 (CN)	$[\text{M}-\text{CN}]^+$
-NH ₂	1.0 - 1.5	175 - 180	1680 - 1710	$[\text{M}-\text{NH}_2]^+$, $[\text{M}-\text{COOH}]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the solid sample or measure 10-20 μL of the liquid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer

- Pulse Program: Standard single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse sequence
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Acquisition Time: 1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024
- Processing: Fourier transformation with exponential multiplication (line broadening of 1 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- Solids: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Liquids: A single drop of the liquid sample is placed on the ATR crystal.

Data Acquisition:

- Instrument: FTIR spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

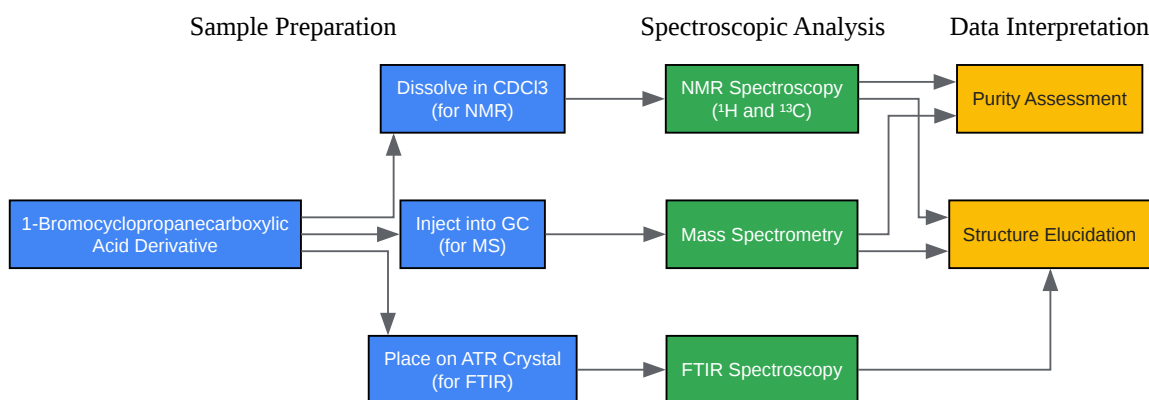
- Technique: Electron Ionization (EI)
- Sample Introduction: Direct insertion probe for solids or via Gas Chromatography (GC) for volatile liquids.
- Ionization Energy: 70 eV

Mass Analysis:

- Analyzer: Quadrupole mass analyzer
- Mass Range: m/z 40 - 400
- Scan Speed: 1000 amu/s

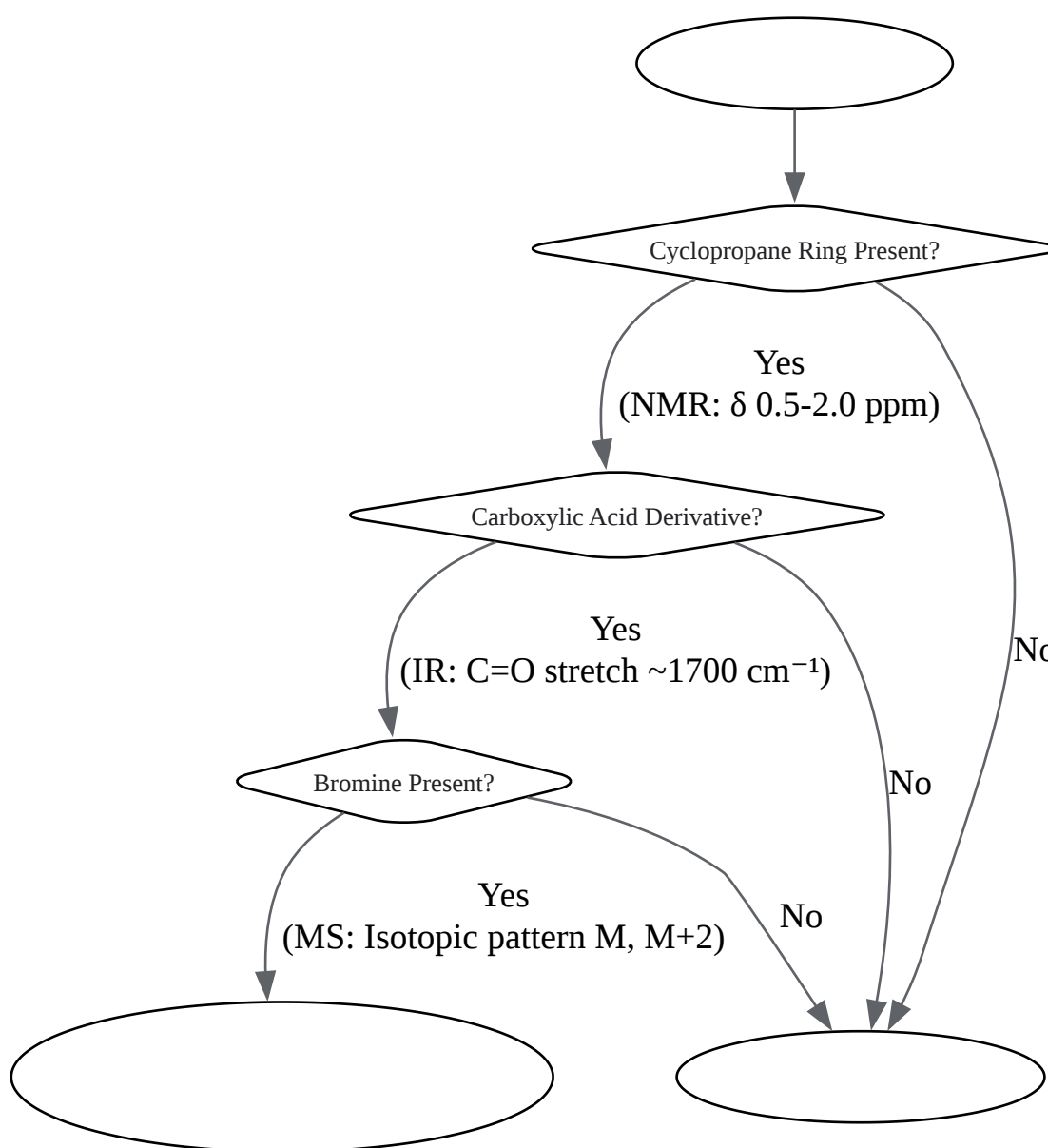
Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship for identifying an unknown **1-bromocyclopropanecarboxylic acid** derivative.



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Caption: General workflow for the spectroscopic characterization of **1-bromocyclopropanecarboxylic acid** derivatives.



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Caption: Logical decision tree for the identification of a **1-bromocyclopropanecarboxylic acid** derivative.

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